![molecular formula C11H12BrN3O B1382678 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-14-8](/img/structure/B1382678.png)
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
“4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol . The IUPAC name for this compound is 4-bromo-1-(oxan-2-yl)pyrazole .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature . For instance, various 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been developed as ALK5 inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a tetrahydropyran ring . The InChI string representation of the molecule is InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the compound has been used in the development of ALK5 inhibitors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.09 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 230.00548 g/mol . The topological polar surface area is 27 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Synthesis of New Polyheterocyclic Compounds : 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound closely related to 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, has been used as a precursor for constructing new polyheterocyclic ring systems. These systems display potential in various chemical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Use in PDE9A Inhibition : A structurally similar compound, PF-04447943, has been identified as a novel PDE9A inhibitor, demonstrating promise in cognitive disorder treatments and elevating central cGMP levels in rodent models (Verhoest et al., 2012).
Biochemical and Biological Applications
Antibacterial and Antioxidant Properties : Certain derivatives of pyrazolo[3,4-b]pyridine have shown significant antibacterial and antioxidant activities. This suggests potential applications in the development of new pharmaceutical agents (Variya, Panchal, & Patel, 2019).
Corrosion Inhibitors for Mild Steel : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This highlights their utility in industrial and engineering applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Structural and Physical Properties
X-Ray Powder Diffraction Data : The structural properties of compounds closely related to 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine have been extensively studied, providing valuable information for further chemical and pharmaceutical research (Wang et al., 2017).
Organometallic Complexes and Anticancer Agents : Organometallic complexes involving pyrazolo[3,4-b]pyridines have shown potential as anticancer agents, indicating the compound's relevance in cancer research and therapy (Stepanenko et al., 2011).
Synthesis and Antiviral Activity : Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antiviral activity, suggesting potential applications in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-6-13-7-10-8(9)5-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHSUWPAMKZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)
![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382599.png)
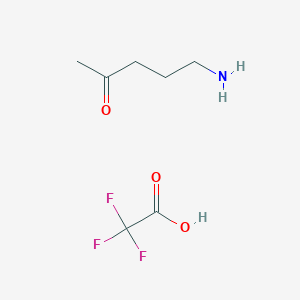
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)
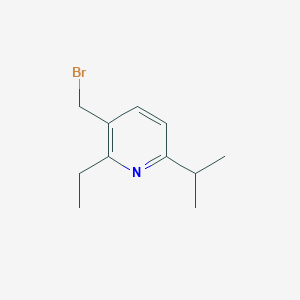
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)
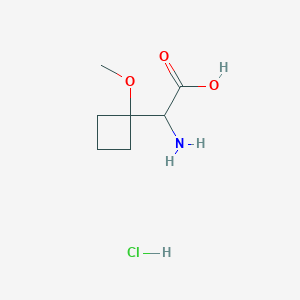
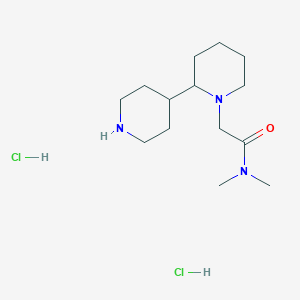
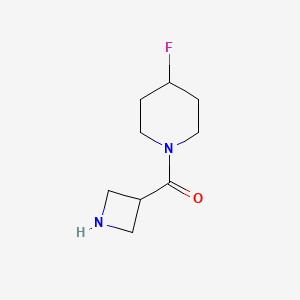
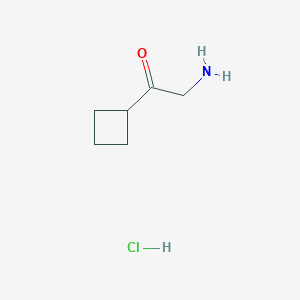

![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)